molecular formula C17H17N3O2 B250707 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No. B250707
M. Wt: 295.34 g/mol
InChI Key: KZLLRHIONPCVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to have a unique structure that makes it a promising candidate for the development of new drugs that can target specific biological pathways.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of specific biological pathways. For example, 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to act as a potent antagonist of the dopamine D3 receptor, which is involved in the regulation of mood and behavior. It has also been shown to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.5.
Biochemical and Physiological Effects
2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to modulate the activity of ion channels, which can affect the function of the heart and other organs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is its unique structure, which makes it a promising candidate for the development of new drugs that can target specific biological pathways. However, one of the limitations of 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. One area of research is the development of new drugs that can target specific biological pathways. Another area of research is the investigation of the mechanism of action of 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, which could lead to a better understanding of its pharmacological effects. Additionally, the development of new synthesis methods for 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide could lead to improved yields and higher purity.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide involves the reaction of 2,2-dimethylpropanamide with 4-(2-bromoacetyl)phenyl-1,3-oxazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been reported to yield 2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide in good yields and high purity.

Scientific Research Applications

2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels. This makes it a promising candidate for the development of new drugs that can treat a variety of diseases, including cancer, cardiovascular diseases, and neurological disorders.

properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2,2-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)16(21)19-12-8-6-11(7-9-12)15-20-14-13(22-15)5-4-10-18-14/h4-10H,1-3H3,(H,19,21)

InChI Key

KZLLRHIONPCVEU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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